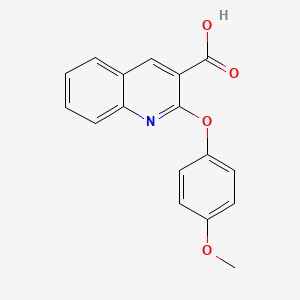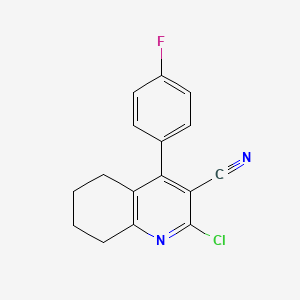
5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups such as hydroxypropoxy, oxo, propyl, and carbonitrile. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Addition of the Hydroxypropoxy Group: The hydroxypropoxy group can be added through an etherification reaction using 2-hydroxypropyl bromide and a suitable base.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nitriles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group can yield a corresponding ketone, while reduction of the carbonitrile group can produce an amine derivative.
科学的研究の応用
5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile has been studied for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in inflammatory and oxidative pathways.
Modulation of Receptors: The compound may bind to and modulate the activity of certain receptors, affecting cellular signaling and function.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.
類似化合物との比較
5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile can be compared with other benzopyran derivatives, such as:
4-Oxo-4H-chromene-2-carboxylic acid: Similar in structure but lacks the hydroxypropoxy and propyl groups.
5-(3-Hydroxyphenoxy)-2-nitroaniline: Contains a hydroxyphenoxy group but differs in the presence of a nitro group instead of a carbonitrile group.
3-Chloro-5-methylphenylcarbamate-β-cyclodextrin: A complex derivative with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
58975-01-2 |
|---|---|
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC名 |
5-(2-hydroxypropoxy)-4-oxo-8-propylchromene-2-carbonitrile |
InChI |
InChI=1S/C16H17NO4/c1-3-4-11-5-6-14(20-9-10(2)18)15-13(19)7-12(8-17)21-16(11)15/h5-7,10,18H,3-4,9H2,1-2H3 |
InChIキー |
LULUSKLIVDXHON-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C2C(=C(C=C1)OCC(C)O)C(=O)C=C(O2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B11838868.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11838869.png)
![7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838878.png)
![1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one](/img/structure/B11838881.png)



![2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one](/img/structure/B11838911.png)

